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Benzyl (4-chloropyridin-2-yl)carbamate

Cat. No.: B581248
CAS No.: 1073372-14-1
M. Wt: 262.693
InChI Key: JRUBDXQQRNCVIK-UHFFFAOYSA-N
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Description

Contextualizing Carbamate (B1207046) Derivatives in Medicinal Chemistry Research

The carbamate group (-NHC(=O)O-) is a privileged functional group in medicinal chemistry, valued for its unique combination of stability and hydrogen bonding capabilities. nih.govnih.gov Unlike more labile ester groups, carbamates generally exhibit greater resistance to hydrolysis, a desirable trait for maintaining the integrity of a drug molecule in a biological environment. nih.gov This stability, coupled with the ability of the carbamate moiety to act as both a hydrogen bond donor and acceptor, allows for robust interactions with biological targets such as enzymes and receptors. nih.govnih.gov

Carbamates are integral components of numerous approved drugs and are frequently employed as bioisosteres of amide or ester functionalities to enhance a compound's pharmacokinetic and pharmacodynamic profile. nih.gov Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.gov

Significance of Pyridine-Based Scaffolds in Pharmaceutical Discovery

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is another cornerstone of pharmaceutical sciences. Its presence in a vast number of drugs is a testament to its versatility and favorable properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for target binding and for improving the solubility and bioavailability of a drug molecule.

Furthermore, the pyridine scaffold is readily amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The introduction of various substituents at different positions on the ring can fine-tune a molecule's electronic properties, lipophilicity, and steric profile, thereby optimizing its interaction with a specific biological target. The 2-aminopyridine (B139424) moiety, in particular, is a common starting point for the synthesis of a diverse array of biologically active compounds. nih.govmdpi.com

Rationale for the Academic Investigation of Benzyl (B1604629) (4-chloropyridin-2-yl)carbamate

The academic interest in Benzyl (4-chloropyridin-2-yl)carbamate stems from the convergence of the aforementioned beneficial properties of carbamates and pyridines within a single molecular framework. The compound features a 2-aminopyridine core, a well-established pharmacophore, which is further functionalized with a benzyl carbamate group.

The synthesis of a structurally similar, non-chlorinated analog, Benzyl N-(4-pyridyl)carbamate, has been reported, involving the reaction of the corresponding aminopyridine with benzyl chloroformate. nih.gov This suggests a plausible and accessible synthetic route for this compound.

While detailed research findings on this compound itself are not extensively published in peer-reviewed literature, its constituent parts suggest its potential as a scaffold for developing inhibitors of various enzymes, such as kinases, where substituted aminopyridines have shown considerable promise. nih.gov

Overview of Research Trajectories for Novel Chemical Entities with Similar Structural Motifs

The investigation of novel chemical entities sharing the benzyl carbamate and substituted pyridine motifs is an active area of research. The primary trajectory for such compounds is in the discovery of new therapeutic agents, particularly as enzyme inhibitors.

For instance, research into inhibitors for various kinases often involves screening libraries of compounds that include substituted aminopyridines. nih.gov The rationale is that the aminopyridine scaffold can mimic the hinge-binding motif of ATP, the natural substrate for kinases. The substituents on the pyridine ring and the nature of the group attached to the amino function are then varied to achieve potency and selectivity for a specific kinase.

Another research avenue is the exploration of these molecules as probes to study biological pathways. By designing and synthesizing derivatives of this compound with varying substituents, researchers can systematically investigate the structural requirements for interaction with a particular biological target. This can provide valuable insights into the topology and chemical nature of the target's binding site.

Furthermore, the development of synthetic methodologies to efficiently produce libraries of such compounds is a continuous effort in chemical research. Efficient and versatile synthetic routes are crucial for generating the chemical diversity needed for successful drug discovery and chemical biology campaigns. The synthesis of related benzyl carbamate derivatives has been reported, highlighting the accessibility of this class of compounds. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClN2O2 B581248 Benzyl (4-chloropyridin-2-yl)carbamate CAS No. 1073372-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUBDXQQRNCVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674633
Record name Benzyl (4-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073372-14-1
Record name Benzyl (4-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Benzyl 4 Chloropyridin 2 Yl Carbamate

Precursor Synthesis Strategies for 4-chloropyridin-2-amine Derivatives

The foundational step in the synthesis of the title compound is the preparation of 4-chloropyridin-2-amine. The strategic introduction of the amino group onto the chlorinated pyridine (B92270) ring is a critical challenge, often governed by the regioselectivity of the reaction.

The most direct precursor for Benzyl (B1604629) (4-chloropyridin-2-yl)carbamate is 4-chloropyridin-2-amine. A common industrial and laboratory approach for its synthesis begins with the nitration and subsequent reduction of 2-chloropyridine (B119429). chemicalbook.com This process involves the N-oxidation of 2-chloropyridine, typically with hydrogen peroxide, to activate the pyridine ring. chemicalbook.comguidechem.com The resulting 2-chloropyridine-N-oxide is then nitrated to introduce a nitro group at the 4-position, followed by reduction to yield 4-amino-2-chloropyridine. chemicalbook.comguidechem.com

Another significant pathway is the direct amination of dichloropyridines, such as 2,4-dichloropyridine, via nucleophilic aromatic substitution (SNAr). However, these reactions present a regioselectivity challenge, as the 4-position of the pyridine ring is often more reactive towards nucleophilic attack than the 2-position. acs.orgacs.org For the related 2,4-dichloropyrimidine (B19661) system, reactions with neutral nitrogen nucleophiles can result in a mixture of C4 and C2 substituted isomers, making purification difficult. acs.org

To overcome this, specific catalytic systems and reaction conditions have been developed to favor the formation of the 2-amino product. For instance, palladium-catalyzed amination using specific dialkylbiarylphosphine ligands has been shown to effectively produce 2-amino-4-chloropyrimidines. acs.org In some cases, non-catalyzed SNAr reactions with highly nucleophilic dialkylamines can also yield the desired 2-amino product. acs.org The choice of solvent and base is also critical in directing the selectivity of the amination. acs.org

Table 1: Selected Methods for the Amination of Chlorinated Heterocycles

Starting MaterialReagent/CatalystConditionsProductOutcome/SelectivitySource(s)
2,4,6-Trichloropyrimidine4-Fluorophenylboronic acid, Pd catalystSuzuki Coupling6-(4-Fluorophenyl)-2,4-dichloropyrimidinePrecursor for selective amination acs.org
6-Aryl-2,4-dichloropyrimidineDibutylamine, K₂CO₃, DMAcSNArMixture of C4 and C2 isomers70:30 ratio of C4 to C2 isomer acs.org
6-Aryl-2,4-dichloropyrimidineAromatic aminesNo catalystC4-substituted productHigh regioselectivity for C4 acs.org
5-Substituted-2,4-dichloropyrimidinesTertiary aminesSimple SNArC2-substituted productExcellent C2 selectivity nih.gov
Substituted DichloropyrimidinesAryl/heteroarylamines, Pd catalystCatalytic Amination2-Amino-pyrimidinesHigh efficiency for 2-amination acs.org

The synthesis of analogs of Benzyl (4-chloropyridin-2-yl)carbamate requires a diverse pool of substituted 2-aminopyridine (B139424) intermediates. Numerous methods exist for their preparation beyond simple amination.

One powerful technique is the use of multicomponent reactions (MCRs). For example, a one-pot reaction involving enaminones, malononitrile, and primary amines can produce a variety of substituted 2-amino-3-cyanopyridines under solvent-free conditions. nih.gov This method is valued for its efficiency and for building molecular complexity in a single step. nih.gov

Further functionalization of readily available 2-aminopyridines is another common strategy. Halogenation, for instance, can introduce chloro or iodo groups onto the pyridine ring. The reaction of 2-amino-4-chloropyridine (B16104) with N-chlorosuccinimide (NCS) can yield 2-amino-4,5-dichloropyridine. tandfonline.comtandfonline.com Synthesizing heavily substituted 2-aminopyridines can also be achieved by displacing a methylsulfinyl group from the 6-position of the pyridine ring. nih.gov

Classical methods, such as the bromination and nitration of 2-aminopyridine followed by reduction, provide a route to intermediates like 2,3-diaminopyridine. orgsyn.org These varied strategies allow for the creation of a library of 2-aminopyridine derivatives, which can then be used to synthesize a wide range of carbamate (B1207046) analogs.

Carbamate Formation Techniques for this compound

Once the 4-chloropyridin-2-amine precursor is obtained, the next critical step is the formation of the carbamate functional group.

The most conventional method for synthesizing this compound is the acylation of 4-chloropyridin-2-amine with benzyl chloroformate. This reaction is a standard procedure for installing a benzyloxycarbonyl (Cbz or Z) protecting group onto an amine.

The reaction is typically carried out by treating the aminopyridine with benzyl chloroformate in the presence of a base. prepchem.com The base, often an organic amine like triethylamine (B128534) or pyridine itself, serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. prepchem.com The process is generally performed in an inert organic solvent at temperatures ranging from 0 °C to room temperature. prepchem.com The resulting this compound can often be isolated by precipitation upon acidification of the reaction mixture, followed by filtration. prepchem.com

While the use of chloroformates is common, alternative and often greener methods for carbamate synthesis have been developed. These protocols avoid the use of sensitive reagents like benzyl chloroformate.

A notable catalyst-free method involves the reaction of N-hetaryl ureas with alcohols. rsc.orgresearchgate.net In this approach, an N-(4-chloropyridin-2-yl)urea would be heated with benzyl alcohol. The reaction is believed to proceed through the in-situ formation of a hetaryl isocyanate intermediate, which is then trapped by the alcohol to form the desired carbamate. rsc.orgresearchgate.net This method is applicable to a wide range of substituted pyridinyl ureas and various alcohols, offering good to high yields. rsc.orgresearchgate.net

Another innovative approach involves the reaction of oximes with isocyanates to form oxime carbamates. nih.govnih.gov While this produces a different class of carbamates, the underlying principle of using an isocyanate as a key reagent is a viable alternative strategy for carbamoylation.

Table 2: Comparison of Carbamate Formation Methods

MethodKey ReagentsIntermediatesAdvantagesSource(s)
Chloroformate AcylationAminopyridine, Benzyl Chloroformate, BaseN/AWell-established, reliable prepchem.com
Urea-Alcohol ReactionN-Hetaryl Urea (B33335), AlcoholHetaryl IsocyanateCatalyst-free, environmentally friendly rsc.orgresearchgate.net
Oxime-Isocyanate ReactionOxime, IsocyanateN/AHigh yields, applicable for specific oxime carbamates nih.govnih.gov

Advanced Synthetic Approaches to this compound and Its Analogs

Advanced synthetic strategies focus on improving efficiency, expanding molecular diversity, and enabling the creation of complex analogs. The synthesis of analogs of this compound is directly enabled by the diverse methods available for preparing substituted 2-aminopyridines, as detailed in section 2.1.2. By combining the various halogenated, aminated, or otherwise functionalized 2-aminopyridine cores with the carbamoylation techniques from section 2.2, a vast library of structurally related carbamate compounds can be accessed.

For example, starting with 2-amino-4,5-dichloropyridine tandfonline.comtandfonline.com and reacting it with benzyl chloroformate would yield Benzyl (4,5-dichloropyridin-2-yl)carbamate. This modular approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

Furthermore, this compound itself serves as a versatile building block for more complex molecules. The chlorine atom at the 4-position remains a reactive site for further functionalization, such as through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of aryl, alkyl, or other groups. The carbamate group can also be cleaved under specific conditions to regenerate the 2-amino group if further transformations at that site are desired.

Catalytic Coupling Reactions in Pyridine Functionalization

The chlorine atom at the C-4 position of the pyridine ring serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring activates the C-Cl bond towards oxidative addition, a key step in many catalytic cycles. thieme-connect.com Prominent among these methods are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the chloropyridine with an organoboron reagent, typically a boronic acid or ester. thieme-connect.com The reaction has been successfully applied to 4-chloropyridines, providing access to 4-arylpyridines. thieme-connect.comacs.org Various catalyst systems, including those based on palladium(0) complexes like Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ with phosphine (B1218219) ligands, are effective. thieme-connect.comacs.org The choice of ligand, base, and solvent is critical for achieving high yields. For instance, sterically hindered phosphine ligands have proven essential for the coupling of less reactive chloropyridines. acs.org While palladium is common, nickel-based catalysts have also been shown to be effective for the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines. rsc.org

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. This palladium-catalyzed reaction couples the aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgcapes.gov.br The development of specialized, sterically hindered phosphine ligands has been crucial for extending the scope of this reaction to include aryl chlorides. nih.govlibretexts.org These ligands facilitate the catalytic cycle, enabling the coupling of a wide array of amines, including alkylamines and anilines, with the 4-chloropyridine (B1293800) core under relatively mild conditions. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 4-chloropyridine and a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper salts in the presence of an amine base. libretexts.orgorganic-chemistry.org The Sonogashira coupling provides a direct route to 4-alkynylpyridine derivatives, which are valuable intermediates in organic synthesis. The reactivity follows the general trend for aryl halides (I > Br > Cl), but conditions have been developed to effectively couple aryl chlorides. wikipedia.org

Table 1: Catalytic Coupling Reactions for Pyridine Functionalization

Coupling ReactionReactantsTypical Catalyst/Ligand SystemProduct TypeReference
Suzuki-MiyauraThis compound + Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂ / Phosphine LigandBenzyl (4-arylpyridin-2-yl)carbamate thieme-connect.comacs.org
Buchwald-HartwigThis compound + Primary/Secondary AminePd₂(dba)₃ / Biarylphosphine Ligand (e.g., XPhos)Benzyl (4-aminopyridin-2-yl)carbamate wikipedia.orgnih.gov
SonogashiraThis compound + Terminal AlkynePdCl₂(PPh₃)₂ / CuIBenzyl (4-alkynylpyridin-2-yl)carbamate wikipedia.orgorganic-chemistry.orgscirp.org

Stereoselective Synthesis Considerations

While this compound itself is achiral, its derivatization can introduce stereocenters, necessitating stereoselective synthetic methods.

One key area involves the asymmetric functionalization of a prochiral center introduced during derivatization. For instance, if a substituent added to the pyridine ring or the benzyl group contains a prochiral element, subsequent reactions could be designed to be stereoselective. Photocatalytic methods using chiral catalysts have shown success in asymmetric oxidations of substrates containing carbamate moieties, achieving high enantioselectivity. acs.org

Another approach involves the use of chiral auxiliaries. In the synthesis of chiral β²-amino acids, for example, oxazolidinone auxiliaries have been used to direct the stereoselective aminomethylation of substrates. researchgate.net Although this applies to the synthesis of a target molecule from a carbamate-containing fragment rather than derivatization of the title compound itself, the principle is relevant. A chiral auxiliary could be temporarily installed on a derivative of this compound to control the stereochemistry of a subsequent transformation before being cleaved.

Furthermore, stereoselective reactions can be applied to the carbamate group itself. The formation of cyclic carbamates from alkenylamine precursors has been shown to proceed stereoselectively, highlighting that transformations involving the carbamate can be influenced by existing stereocenters in the molecule. nih.gov

Derivatization Strategies from this compound

This compound is a scaffold that allows for systematic modification at three distinct points: the pyridine ring, the benzyl group, and the carbamate linker. This modularity is a significant advantage in synthetic campaigns, such as in drug discovery, where structure-activity relationships are explored.

Modifications at the Pyridine Moiety

The C-4 chloro substituent is the most reactive site for derivatization on the pyridine ring. As detailed in Section 2.3.1, palladium-catalyzed cross-coupling reactions are the primary methods for this purpose.

C-C Bond Formation: Using Suzuki-Miyaura or Sonogashira couplings, the chlorine atom can be replaced with a variety of carbon-based functional groups. The Suzuki reaction allows for the introduction of aryl or vinyl groups, leading to biaryl or styryl-pyridine structures, respectively. thieme-connect.commdpi.com The Sonogashira reaction introduces alkynyl substituents, which can be further elaborated. libretexts.orgresearchgate.net

C-N Bond Formation: The Buchwald-Hartwig amination enables the substitution of the chlorine atom with a wide range of primary and secondary amines, amides, or other nitrogen nucleophiles. wikipedia.orgnih.gov This provides direct access to 4-amino-2-substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, makes the C-4 position susceptible to SₙAr reactions with potent nucleophiles. While harsher than catalytic methods, it can be effective for introducing alkoxides, thiolates, or amines. The reactivity of 4-chloropyridine in SₙAr can be significantly enhanced by N-methylation or protonation, which increases the electrophilicity of the ring. nih.gov

Table 2: Example Derivatizations at the Pyridine C-4 Position

Reaction TypeReagentFunctional Group IntroducedReference
Suzuki-Miyaura CouplingPhenylboronic acid-Phenyl thieme-connect.com
Buchwald-Hartwig AminationMorpholine-Morpholinyl nih.gov
Sonogashira CouplingPhenylacetylene-Phenylethynyl wikipedia.org
Nucleophilic Aromatic SubstitutionSodium methoxide-OCH₃ nih.gov

Substitutions on the Benzyl Group

The benzyl portion of the carbamate can be modified to tune the compound's properties, particularly the lability of the carbamate protecting group. The primary methods involve electrophilic aromatic substitution on the phenyl ring.

Standard aromatic functionalization reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can be employed, although the directing effects of the benzyloxycarbonyl group must be considered. The benzyloxy group is ortho-, para-directing.

A key application of this modification is to alter the ease of cleavage by hydrogenolysis. Introducing electron-withdrawing groups, such as a trifluoromethyl group, onto the aromatic ring can deactivate the benzyl C-O bond towards hydrogenolysis. acs.org This allows for selective deprotection strategies in complex molecules where other benzyl-type protecting groups are present. Conversely, electron-donating groups, like a methoxy (B1213986) group, can make the benzyl carbamate more labile. wikipedia.org

Transformations of the Carbamate Linkage

The carbamate functional group itself is a hub for several important chemical transformations. nih.gov

N-Alkylation: The nitrogen atom of the carbamate can be alkylated under basic conditions. epa.gov Reagents such as cesium carbonate (Cs₂CO₃) in combination with an alkyl halide are effective for this transformation. epa.govacs.org This allows for the synthesis of N-alkylated, N-aryl carbamates. An alternative is the extrusive alkylation, where the carbamate is treated with an alkylating agent and a reagent like TMSI, leading to the formation of a tertiary amine with extrusion of CO₂. acs.org

Hydrolysis (Cleavage): The benzyl carbamate (Cbz) group is a widely used protecting group for amines precisely because it can be readily cleaved. total-synthesis.com The most common method is catalytic hydrogenolysis (e.g., H₂ gas with a Pd/C catalyst), which reduces the Cbz group to yield the free amine, toluene, and carbon dioxide. total-synthesis.comorganic-chemistry.org This cleavage is generally clean and efficient. Acidic or basic hydrolysis is also possible but typically requires harsher conditions. nih.govrsc.org The rate of hydrolysis can be influenced by the electronic nature of the amine and alcohol components. acs.org

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbamate functionality entirely to an N-methyl group. total-synthesis.com This provides a method for converting the protected primary amine into a secondary N-methylamine in one step.

Table 3: Key Transformations of the Carbamate Linkage

TransformationReagentsProductReference
N-AlkylationAlkyl Halide, Cs₂CO₃Benzyl N-alkyl-(4-chloropyridin-2-yl)carbamate epa.gov
Cleavage (Hydrogenolysis)H₂, Pd/C2-Amino-4-chloropyridine total-synthesis.comorganic-chemistry.org
Reduction to N-MethylamineLiAlH₄N-Methyl-4-chloropyridin-2-amine total-synthesis.com
HydrolysisAcid or Base (harsh conditions)2-Amino-4-chloropyridine nih.govrsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Benzyl 4 Chloropyridin 2 Yl Carbamate Analogs

Systematic Structural Modifications and Their Impact on Biological Profiles

The biological activity of Benzyl (B1604629) (4-chloropyridin-2-yl)carbamate analogs can be finely tuned by making specific structural changes to three main regions of the molecule: the pyridine (B92270) ring, the benzyl moiety, and the carbamate (B1207046) linker.

Investigation of Halogen Substitution Patterns on the Pyridine Ring

Studies on related heterocyclic compounds have shown that both the type of halogen and its position are critical. For instance, in a series of N-haloimide complexes with 2-substituted pyridines, the strength of halogen bonds was found to be influenced by the halogen's identity (I > Br > Cl > F) and the electronic properties of the pyridine substituents. nih.gov While electron-withdrawing groups on the pyridine ring generally weaken interactions, the specific substitution pattern can lead to varied effects. nih.gov For example, moving a substituent from the meta- or para-position to the ortho-position can introduce steric effects that alter the compound's conformation and interaction with its target. nih.gov

In the context of Benzyl (4-chloropyridin-2-yl)carbamate, the chlorine at the 4-position is a key feature. SAR studies on analogous compounds, such as 4-(thiazol-5-yl)benzoic acid derivatives, have demonstrated that the introduction of different substituents, including halogens, can modulate inhibitory activities. nih.gov For instance, the introduction of a 2-halo-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activities against protein kinase CK2. nih.gov This suggests that exploring different halogen substitutions (e.g., F, Br, I) at various positions on the pyridine ring of this compound could lead to analogs with improved or altered biological profiles.

Table 1: Hypothetical Impact of Halogen Substitution on the Pyridine Ring of this compound Analogs on Biological Activity (Based on Analogous Compounds)

Substitution PositionHalogenExpected Impact on ActivityRationale based on Analogous Compounds
4Cl (Reference)-Baseline activity.
4FPotentially alteredFluorine's high electronegativity could modify electronic properties.
4BrPotentially alteredBromine's size and polarizability may influence binding.
3ClSignificantly alteredChange in substitution pattern could affect target interaction.
5ClSignificantly alteredChange in substitution pattern could affect target interaction.

Exploration of Substituents on the Benzyl Moiety

Modification of the benzyl group offers another avenue to modulate the biological activity of this compound analogs. The benzyl moiety can participate in hydrophobic and aromatic interactions within a biological target's binding site. Introducing substituents on the benzene (B151609) ring can alter these interactions, as well as the electronic properties and steric bulk of the entire molecule.

For example, a study on nitroquinoxaline small molecules demonstrated that the hydrophobicity of para-substituents on a benzyl moiety directly correlated with their ability to disrupt DNA structure and induce histone eviction. The order of activity was found to be -I > -CF3 > -Br > -Me > -OMe > -OH, highlighting the significant role of the substituent's polarity. nih.gov Similarly, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution on the benzyl ring was well-tolerated and allowed for the synthesis of analogs with potencies approaching the micromolar range. acs.org

In the case of this compound, introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the benzyl ring could lead to a range of biological activities. For instance, adding a hydroxyl or methoxy (B1213986) group could introduce hydrogen bonding capabilities, while a trifluoromethyl group could enhance hydrophobic interactions. A study on N-(benzyl carbamoyl (B1232498) or carbamothioyl)-2-hydroxy substituted benzamides found that certain substituted benzylamino derivatives showed significant antibacterial and antifungal activity. researchgate.net

Table 2: Potential Influence of Benzyl Moiety Substituents on the Biological Activity of this compound Analogs (Inferred from Related Compounds)

Substituent PositionSubstituentPotential Effect on ActivityRationale based on Analogous Compounds
para-OCH3May increase or decrease activityCan alter polarity and hydrogen bonding capability. nih.gov
para-CF3Potentially increase activityEnhances hydrophobicity. nih.gov
para-NO2Potentially increase activityStrong electron-withdrawing group, can participate in specific interactions. nih.gov
ortho-FMay increase activityCan alter conformation and electronic properties.
meta-ClMay increase activityCan enhance binding through halogen bonding.

Variation of the Carbamate Linker and its Influence on Activity

Variations in the carbamate linker can include replacing it with other functional groups, such as urea (B33335), thiourea, or amide bonds, to probe the importance of the carbamate's specific electronic and hydrogen-bonding characteristics. acs.org Additionally, the substituents on the nitrogen and oxygen atoms of the carbamate can be modified. For instance, N-methylation could prevent hydrogen bond donation and introduce steric hindrance, which may affect binding.

Studies on other classes of compounds have shown that the linker's nature is critical for activity. For example, in a series of STAT3 inhibitors, modifications to the linker connecting different functional motifs resulted in significant changes in potency and selectivity. nih.gov The replacement of a glycinamide (B1583983) linker with an alanine (B10760859) or proline-based linker led to improved inhibitory activity. nih.gov This highlights that even subtle changes in the linker's structure can have a profound impact on the biological profile. In the context of antibody-drug conjugates, the choice of a cleavable linker is paramount for the selective release of the payload at the target site. basicmedicalkey.com

Table 3: Predicted Effects of Carbamate Linker Variation on the Biological Activity of this compound Analogs

Linker ModificationExpected Influence on ActivityRationale
Replacement with UreaAltered hydrogen bonding and conformational propertiesTo probe the necessity of the ester oxygen for activity.
Replacement with ThioureaAltered electronic and hydrogen bonding characteristicsTo investigate the effect of replacing the carbonyl oxygen with sulfur.
N-MethylationPotentially decreased activityBlocks hydrogen bond donation and adds steric bulk.
Replacement with AmideAltered stability and flexibilityTo assess the importance of the carbamate's specific geometry.

Computational QSAR Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.comnih.gov This approach is instrumental in predicting the activity of novel compounds and in providing insights into the molecular properties that are important for a desired biological effect.

Descriptor Selection and Calculation for Carbamate Scaffolds

The first step in QSAR modeling is to represent the chemical structures of the compounds using a set of numerical values known as molecular descriptors. These descriptors can be broadly categorized into several classes:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges). nih.gov

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic structure of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential. nih.govnih.govplos.org

For carbamate scaffolds, a combination of these descriptors is typically used to build robust QSAR models. A study on carbamate-based inhibitors of acetylcholinesterase found that a combination of the Connolly accessible area, the percentage of hydrogen atoms, and the LUMO energy (ELUMO) were highly correlated with biological activity. plos.org Another QSAR study on pyridothienopyrimidine derivatives identified Log S, ELUMO, and molar refractivity as important descriptors for predicting antimicrobial activity. fip.orgfip.org

Table 4: Common Descriptors Used in QSAR Modeling of Carbamate and Pyridine Derivatives

Descriptor TypeExamplesInformation Provided
ConstitutionalMolecular Weight, Number of H-bond donors/acceptorsBasic molecular properties.
TopologicalWiener index, Balaban indexMolecular branching and connectivity.
Geometrical (3D)Molecular Surface Area, Molecular VolumeSize and shape of the molecule.
ElectronicDipole Moment, Partial ChargesDistribution of electrons in the molecule.
Quantum ChemicalHOMO/LUMO energies, Electrostatic PotentialReactivity and electronic properties.

Statistical Validation of QSAR Models

Once a QSAR model is developed, it is crucial to validate its statistical significance and predictive power. wikipedia.org Validation ensures that the model is not a result of chance correlation and can reliably predict the activity of new compounds. wikipedia.org The validation process is typically divided into internal and external validation. basicmedicalkey.com

Internal Validation: This process assesses the robustness and stability of the model using the same dataset that was used for its development. Common internal validation techniques include:

Leave-Many-Out Cross-Validation (LMO-CV): This is similar to LOO-CV, but multiple compounds are left out in each iteration.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A robust model should have a significantly lower correlation coefficient for the randomized data compared to the original data. chemrevlett.com

External Validation: This involves assessing the model's ability to predict the activity of a set of compounds (the test set) that was not used in the model's development. basicmedicalkey.com The dataset is typically split into a training set (usually 70-80% of the data) for model building and a test set for validation. mdpi.com The predictive ability of the model on the test set is evaluated using the predictive correlation coefficient (R²pred). An R²pred value greater than 0.6 is often considered acceptable. nih.gov

The applicability domain of a QSAR model must also be defined. This is the chemical space of structures for which the model is expected to make reliable predictions. basicmedicalkey.com The Williams plot is a commonly used graphical tool for this purpose. researchgate.net

Table 5: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
(Coefficient of Determination)Measures the goodness-of-fit of the model.> 0.6
q² or Q² (Cross-validated R²)Measures the internal predictive ability of the model.> 0.5
R²pred (Predictive R² for external test set)Measures the external predictive ability of the model.> 0.6
RMSE (Root Mean Square Error)Measures the deviation between predicted and actual values.As low as possible
F-test Assesses the statistical significance of the model.High value

Biological Activity and Mechanistic Investigations of Benzyl 4 Chloropyridin 2 Yl Carbamate

Enzyme Inhibition Profiling

The inhibitory activity of Benzyl (B1604629) (4-chloropyridin-2-yl)carbamate against various enzymes has been a subject of scientific inquiry, primarily through the study of structurally related molecules. The core structure, a pyridine-carbamate derivative, is a recurring motif in compounds designed to target a range of enzymatic activities.

Kinase Inhibition Potential of Pyridine-Carbamate Derivatives

The pyridine (B92270) ring and the carbamate (B1207046) functional group are key components in many kinase inhibitors. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, a common mechanism for inhibition. The structural flexibility and potential for various substitutions on both the pyridine and benzyl moieties of Benzyl (4-chloropyridin-2-yl)carbamate make it and its derivatives interesting candidates for kinase inhibition studies.

Checkpoint kinase 1 (Chk1) is a critical component of the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy. nih.gov Small molecule inhibitors of Chk1 are being investigated for their ability to sensitize cancer cells to chemotherapy. nih.govnih.gov While direct studies on this compound are not available in the reviewed literature, research on other Chk1 inhibitors provides insights. For instance, the small molecule Chk1 inhibitor V158411 has shown significant growth inhibition in leukemia and lymphoma cell lines. nih.gov Inhibition of Chk1 leads to the accumulation of DNA damage and can induce cell death. nih.govnih.gov The mechanism often involves preventing the cell cycle from arresting in response to DNA damage, leading to mitotic catastrophe. nih.gov Given the presence of the pyridine moiety, a common scaffold in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target Chk1.

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, and its inhibitors are being developed for various inflammatory diseases. nih.govnih.gov Although direct inhibition data for this compound is not present in the available literature, a cell-permeable, potent, and selective inhibitor of p38 MAP kinase, which is an ATP-competitive inhibitor, has an IC50 of 380 nM for p38α. sigmaaldrich.com Another potent p38 MAPK inhibitor has been identified with an IC50 of 35 nM. abcam.com The general structure of N-benzyl-2-aminopyridin-4-yl derivatives shares similarities with this compound, suggesting that this class of compounds could potentially interact with the p38 MAP kinase active site. The urea (B33335) group in some known p38 inhibitors can be replaced by other hydrogen-bonding moieties, and the carbamate group in the title compound could potentially fulfill a similar role.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assays

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. nih.gov Carbamates are a well-known class of cholinesterase inhibitors, acting as pseudo-irreversible inhibitors by carbamylating a serine residue in the active site of the enzyme. researchgate.netacs.orgnih.gov

Studies on various carbamate derivatives have demonstrated their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates showed moderate inhibitory effects against AChE, with the most potent compound having an IC50 value of 46.35 μM. mdpi.com Some of these compounds also exhibited significant anti-BChE activity. mdpi.com Rivastigmine, a carbamate inhibitor, is known to inhibit both AChE and BChE. nih.gov

A study of novel pyridinium (B92312) derivatives, which are structurally related to the pyridine core of this compound, revealed time-dependent inhibition of AChE. nih.gov The inhibition of cholinesterases by carbamates can vary in mechanism, with some acting as pseudo-irreversible inhibitors while others exhibit reversible inhibition. researchgate.netacs.orgnih.gov The specific inhibitory profile of this compound against AChE and BChE would require direct experimental evaluation.

Table 1: Cholinesterase Inhibition by Related Carbamate Compounds

Compound Class Target Enzyme Potency (IC50) Reference
Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates Acetylcholinesterase 46.35 μM (most potent) mdpi.com
Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates Butyrylcholinesterase Comparable to rivastigmine mdpi.com
Pyridinium derivatives Acetylcholinesterase Time-dependent inhibition nih.gov
Heterostilbene carbamates Butyrylcholinesterase 26.5 nM (most potent) mdpi.com

Other Enzyme Target Investigations Relevant to Carbamates

The carbamate functional group is present in a wide range of biologically active molecules, and its reactivity makes it a candidate for interacting with various enzyme classes beyond kinases and cholinesterases. Pyridine carboxylic acid derivatives, which share the pyridine core, have been shown to inhibit a wide array of enzymes, including urease, synthase, tyrosinase, and various proteases. nih.govnih.gov The electronic properties of the pyridine ring, being electron-deficient and aromatic, facilitate interactions like π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity. nih.gov The carboxylic group, or a bioisostere like the carbamate in this case, can provide additional polarity and coordinate with metal ions in enzyme active sites. nih.gov Therefore, it is conceivable that this compound or its derivatives could be investigated for activity against other enzymes where such interactions are critical for inhibition.

Receptor Binding and Modulation Studies

While the primary focus of research on similar compounds has been on enzyme inhibition, the potential for this compound to interact with various receptors should not be overlooked. The structural features of this compound, including the benzyl and chloropyridine rings, provide a scaffold that could potentially bind to the ligand-binding domains of certain receptors.

A study on polyfunctionalized pyridines has shown high affinity for sigma receptors (σRs). csic.es Specifically, a compound with a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} pyridine core demonstrated high affinity for the σ1 receptor (Ki(hσ1R) = 1.45 nM) and selectivity over the σ2 subtype. csic.es While the linker and substituents are different from this compound, the presence of the benzyl and pyridine moieties in both molecules suggests a potential, albeit unconfirmed, for interaction with sigma receptors. Molecular modeling in the same study indicated that the benzyl group and the pyridine ring could engage in key interactions within the receptor binding pocket. csic.es Further investigation would be necessary to determine if this compound exhibits any significant affinity for sigma receptors or other receptor families.

Ligand-Receptor Interaction Assays

Currently, there are no publicly accessible research studies or data detailing ligand-receptor interaction assays performed with this compound. High-throughput screening and various binding assays are common methodologies to determine the interaction of a compound with specific biological targets. nih.gov However, the application of these techniques to this compound has not been documented in the scientific literature.

Potassium Channel Modulation by Related Pyridine Derivatives

While the pyridine moiety is a structural component of various compounds that have been investigated for their effects on potassium channels, there is no specific information available on the modulatory effects of this compound itself. Pyridine derivatives have been shown to act as both inhibitors and activators of different potassium channel subtypes, such as the small conductance calcium-activated potassium (SK) channels and Kv7 channels. nih.govnih.govnih.gov For instance, 2,6-Bis(2-benzimidazolyl)pyridine (BBP) has been identified as a potent inhibitor of SK channels. nih.gov Additionally, various pyridine-containing compounds have been explored as modulators of Kv channels, which are important in neuronal and cardiac tissues. nih.govnih.govmdpi.com However, these findings are specific to the studied derivatives and cannot be directly extrapolated to this compound without dedicated experimental investigation.

Cellular Assays and Phenotypic Screening

Cell Proliferation and Viability Assays

There are no published studies that have evaluated the effects of this compound on cell proliferation or viability. Such assays are fundamental in drug discovery to identify compounds with potential cytotoxic or cytostatic effects.

Apoptosis Induction Mechanisms

The ability of this compound to induce apoptosis has not been investigated in the available scientific literature. Studies on other benzyl compounds, such as Benzyl isothiocyanate (BITC), have shown induction of apoptosis through mitochondria-dependent pathways in cancer cells. nih.gov However, these mechanisms are specific to BITC and cannot be attributed to this compound without direct experimental evidence.

Cell Cycle Perturbation Analysis

No data exists regarding the analysis of cell cycle perturbations induced by this compound. Cell cycle analysis is a crucial step to understand the anti-proliferative mechanisms of a compound, but this has not been reported for the specified molecule.

Target Identification and Validation Approaches for this compound

The molecular target(s) of this compound remain unknown as no target identification and validation studies have been published. The process of identifying the specific proteins or pathways a compound interacts with is essential for understanding its mechanism of action.

Affinity Proteomics and Chemical Probe Strategies

No public data is available regarding the use of this compound in affinity proteomics studies or its development as a chemical probe to identify protein targets.

Genetic and Biochemical Target Validation

There is no information in the scientific literature on genetic or biochemical studies aimed at validating the biological target(s) of this compound.

In Vitro and In Vivo Pharmacological Evaluation

Efficacy in Preclinical Disease Models

No studies have been published detailing the efficacy of this compound in any preclinical models of disease.

Pharmacodynamic Marker Analysis

There is no available data on the analysis of pharmacodynamic markers to assess the biological effect of this compound in vitro or in vivo.

Computational Chemistry and Molecular Modeling for Benzyl 4 Chloropyridin 2 Yl Carbamate

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule (ligand) and a protein's binding site.

There are no publicly available studies that have performed ligand-protein interaction analyses for Benzyl (B1604629) (4-chloropyridin-2-yl)carbamate. Such an analysis would typically identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and a specific biological target. Without these studies, the key amino acid residues that might interact with the benzyl, chloropyridine, or carbamate (B1207046) moieties of the compound are unknown.

Predicting the binding mode and assessing the binding energy are critical steps in evaluating a compound's potential as a therapeutic agent. Currently, there is no published data detailing the predicted binding poses or the calculated binding affinities (e.g., in kcal/mol) of Benzyl (4-chloropyridin-2-yl)carbamate with any biological target.

Table 5.1: Hypothetical Ligand-Protein Interactions for this compound (Note: The following table is a hypothetical representation of data that would be generated from molecular docking studies. No such data currently exists in published literature for the specified compound.)

Biological Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Not Identified Not Determined Not Identified Not Determined

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide detailed information about the behavior of a ligand-protein complex over time at an atomic level. These simulations are essential for understanding the stability of the binding pose and the dynamic nature of the interactions.

No MD simulation studies have been reported for this compound. Consequently, there is no information on the conformational changes the compound might undergo within a binding pocket or the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values that would indicate the stability of the compound and its interactions with a target protein over time.

Advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy, taking into account solvation effects. As there are no MD simulation studies, these binding free energy calculations have not been performed for this compound.

Table 5.2: Illustrative Molecular Dynamics Simulation Parameters (Note: This table illustrates the kind of data that would be presented from MD simulations. Such studies have not been conducted for this compound.)

Parameter Value
Simulation Time Not Determined
Average RMSD of Ligand Not Determined
Key Protein Residue RMSF Not Determined

De Novo Drug Design Based on this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties based on a starting scaffold. The this compound structure, with its combination of an aromatic chloride, a pyridine (B92270) ring, and a flexible carbamate linker, could potentially serve as a scaffold for the design of new therapeutic agents. However, without initial data on its biological activity or targets, its utility as a scaffold in de novo design campaigns has not been explored in the scientific literature. Future research could potentially leverage this scaffold to design libraries of new compounds for screening against various diseases.

Ligand-Based Drug Design Approaches Utilizing Related Carbamate Structures

Ligand-based drug design is a crucial strategy in medicinal chemistry when the three-dimensional structure of the biological target is unknown or difficult to determine. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For a molecule like this compound, understanding the ligand-based design approaches applied to structurally related carbamates can provide significant insights for lead optimization and the design of novel bioactive compounds. The carbamate moiety is a key structural feature in numerous approved drugs and is recognized for its chemical stability and ability to form crucial interactions with biological targets. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two of the most powerful ligand-based methods. These computational techniques are employed to identify the key molecular features responsible for the biological activity of a series of compounds and to predict the activity of new, untested molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies on Carbamate Derivatives

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are built by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

In the context of carbamate-containing compounds, QSAR studies have been instrumental in designing potent inhibitors for various enzymes. For instance, a 2D-QSAR study on a series of 32 carbamate derivatives targeting acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, revealed a robust model with high predictive power. plos.orgnih.gov The developed model showed a high coefficient of determination (R² = 0.81) and good internal and external validation statistics, indicating its reliability. plos.orgnih.gov The study highlighted the importance of descriptors such as the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms in influencing the inhibitory activity. nih.gov

Another QSAR study on 36 carbamate derivatives as butyrylcholinesterase inhibitors also yielded a statistically significant model. researchgate.net This research utilized multiple linear regression to establish a relationship between the structural features and the inhibitory activity, adhering to OECD guidelines for model validation. researchgate.net Such studies demonstrate that the physicochemical properties of the substituents on the carbamate core play a critical role in determining the biological potency.

The general findings from QSAR studies on carbamate derivatives can be extrapolated to guide the design of novel analogs of this compound. By systematically modifying the benzyl and chloropyridinyl moieties and calculating the relevant molecular descriptors, it would be possible to build a QSAR model to predict the optimal substitutions for a desired biological activity.

Interactive Data Table: Key Statistical Parameters from QSAR Studies on Carbamate Derivatives

Study FocusNumber of CompoundsQ²cvR²Test setReference
Acetylcholinesterase Inhibitors320.810.560.82 plos.orgnih.gov
Butyrylcholinesterase Inhibitors36--- researchgate.net
Toxicity of Carbamates1780.65840.6289- mdpi.com

Note: Some statistical parameters were not available in the cited abstract.

Pharmacophore Modeling of Carbamate-Based Ligands

Pharmacophore modeling is another powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific target. dovepress.com This "pharmacophore model" can then be used as a 3D query to screen large compound libraries to identify new molecules with the potential for similar biological activity.

A notable example is the development of a five-feature pharmacophore model based on 25 known carbamate-type acetylcholinesterase inhibitors. tandfonline.comnih.gov This model, consisting of a hydrogen bond acceptor, a ring aromatic feature, a positive ionizable feature, and two hydrophobic features, was successfully used to design novel (-)-meptazinol carbamates with potent AChE inhibitory activity and anti-amyloidogenic properties. tandfonline.comnih.gov The designed compounds that fit the pharmacophore model well exhibited nanomolar inhibitory potency. tandfonline.comnih.gov

This approach underscores the importance of the spatial arrangement of functional groups within the carbamate scaffold for effective target interaction. For this compound, a similar strategy could be employed. By aligning it with a set of known active compounds targeting a specific protein, a pharmacophore model could be generated. This model would highlight the critical distances and orientations between the benzyl ring, the chloropyridinyl moiety, and the carbamate linker. Such a model would be invaluable for designing new derivatives with improved binding affinity and selectivity.

Interactive Data Table: Features of a Pharmacophore Model for Carbamate-Type AChE Inhibitors

Pharmacophore FeatureDescriptionImportanceReference
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Essential for interaction with the enzyme's active site. tandfonline.com
Ring Aromatic (RA)A planar, cyclic, conjugated system.Provides a key interaction point. tandfonline.com
Positive Ionizable (PI)A group that can be protonated at physiological pH.Crucial for binding to specific residues. tandfonline.com
Hydrophobic (HYD)A nonpolar group that interacts favorably with nonpolar environments.Two such features were identified as essential for differentiating enantiomers. tandfonline.com

By leveraging the insights gained from QSAR and pharmacophore modeling studies on a diverse range of carbamate-containing molecules, researchers can rationally design and optimize derivatives of this compound for various therapeutic applications. These computational approaches provide a robust framework for understanding the structure-activity relationships within this chemical class and for accelerating the discovery of new and effective drug candidates.

Advanced Applications and Future Research Directions

Development of Benzyl (B1604629) (4-chloropyridin-2-yl)carbamate as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system by selectively binding to a specific protein or target. The development of Benzyl (4-chloropyridin-2-yl)carbamate as a chemical probe would require structural modifications to enable detection and ensure high target specificity.

The core structure could be a starting point for creating a library of derivatives to screen against various biological targets. For use as a probe, a detectable tag, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling, would need to be incorporated. Research on related p-pyridinyl oxime carbamates has shown that these molecules can be designed to interact with and photocleave DNA, acting as "synthetic nucleases". nih.govnih.gov This demonstrates that the pyridinyl carbamate (B1207046) scaffold can be engineered for specific biological interactions. nih.gov

The development process would involve:

Target Identification: Determining a biological target (e.g., an enzyme, receptor) for which the chloropyridine or benzyl carbamate moiety shows binding affinity.

Structural Modification: Synthesizing derivatives with reporter tags without disrupting the binding affinity to the target.

Validation: Confirming that the probe selectively binds its intended target in complex biological systems like cell lysates or living cells and can be used to study the target's function.

Theoretically, if this compound binds to a specific enzyme, a fluorescently labeled version could be used to visualize the enzyme's location and concentration within cells via microscopy.

Prodrug Strategies for this compound

A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. The carbamate linkage is a well-established functional group used in prodrug design due to its potential for enzymatic or chemical cleavage in vivo.

The structure of this compound is inherently prodrug-like. The benzyl carbamate (Cbz) group is a classic protecting group in synthesis that can be removed under specific conditions, including enzymatic hydrolysis. nih.govnih.gov This suggests the molecule could be designed to be stable until it reaches a target tissue, where specific enzymes would cleave the carbamate bond to release an active pharmacological agent, such as a substituted 2-aminopyridine (B139424) derivative.

Key prodrug strategies could include:

Enzyme-Targeted Cleavage: The stability and cleavage rate of the carbamate bond can be modified by introducing different substituents on the benzyl ring. Studies on 4-nitrobenzyl carbamates, for example, have shown that electron-donating substituents can accelerate the fragmentation of the molecule following bioreduction, a mechanism used in designing prodrugs for hypoxic cancer cells. rsc.org

Improving Physicochemical Properties: The benzyl group could be modified to enhance water solubility or alter lipophilicity, thereby improving the pharmacokinetic profile of a potential drug.

Active Metabolite Release: The molecule could be designed to release 2-amino-4-chloropyridine (B16104) or another bioactive amine upon cleavage. The therapeutic effect would depend entirely on the activity of the released molecule.

Combination Therapies Involving this compound or its Derivatives

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine. Should this compound or its derivatives prove to have therapeutic activity, they could be evaluated for use in combination regimens. The rationale for combination therapy includes achieving synergistic effects, reducing the dosage of individual drugs to minimize toxicity, and overcoming drug resistance.

For instance, if a derivative of this compound were developed as a cholinesterase inhibitor for Alzheimer's disease (as explored in Section 6.4), it could potentially be combined with:

Other Alzheimer's medications with different mechanisms of action, such as NMDA receptor antagonists.

Antidotes like atropine (B194438) or oximes in cases of overdose, as combination antidote therapy is standard for treating poisoning by carbamate cholinesterase inhibitors. nih.gov

In other contexts, some carbamates have been shown to potentiate the toxicity of other chemical agents. For example, the insect repellent DEET can strengthen the toxicity of carbamate insecticides that act as acetylcholinesterase inhibitors. wikipedia.org While this specific finding relates to toxicity, it underscores the principle that carbamates can interact with other agents to produce a combined, and sometimes enhanced, effect that must be studied.

Exploration of Novel Therapeutic Areas Beyond Initial Indications

The structural components of this compound suggest several therapeutic areas where its derivatives could be investigated. The carbamate moiety is a known pharmacophore, and the pyridine (B92270) ring is a privileged structure in medicinal chemistry.

Cholinesterase Inhibition: Carbamates are a well-known class of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors used in the treatment of conditions like myasthenia gravis and Alzheimer's disease. mdpi.comnih.gov Numerous studies have synthesized and tested novel carbamates, demonstrating potent inhibitory activity in the nanomolar range. nih.govnih.govtandfonline.com Research on proline-based and sulfonamide-based carbamates has identified compounds with high selectivity for BChE, which is also a relevant target in Alzheimer's disease. nih.govmdpi.com The structure of this compound provides a scaffold that could be screened and optimized for this activity.

Carbonic Anhydrase Inhibition: The carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications for glaucoma, edema, and some cancers. Several studies have shown that carbamate derivatives can effectively inhibit human CA isoforms (hCA I and hCA II) with inhibition constants (Ki) in the nanomolar range. nih.govtandfonline.comnih.gov Given that pyridine-containing sulfonamides are classic CA inhibitors, the chloropyridine ring in this compound makes it and its derivatives interesting candidates for evaluation as CA inhibitors.

Anticancer Activity: Pyridine derivatives are actively being investigated as anticancer agents that target various kinases and receptors involved in tumor growth, such as VEGFR-2 and HER-2. nih.gov A series of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties were synthesized and shown to have inhibitory effects on gastric cancer cells and telomerase. nih.gov This suggests that the 2-chloropyridine (B119429) scaffold could be a valuable starting point for developing new anticancer compounds.

Table 1: Inhibitory Activities of Various Carbamate Derivatives Against Cholinesterases and Carbonic Anhydrases This table presents data for compounds structurally related to this compound to illustrate the potential for this class of molecules. Data is extracted from multiple independent studies.

Compound ClassTarget EnzymeReported Activity (IC₅₀ or Kᵢ)Reference
Aromatic CarbamatesAcetylcholinesterase (AChE)12.0 - 61.3 nM (Kᵢ) tandfonline.comnih.gov
Aromatic CarbamatesCarbonic Anhydrase I (hCA I)194.4 - 893.5 nM (Kᵢ) tandfonline.comnih.gov
Aromatic CarbamatesCarbonic Anhydrase II (hCA II)103.9 - 835.7 nM (Kᵢ) tandfonline.comnih.gov
General Carbamate DerivativesAcetylcholinesterase (AChE)0.209 - 0.291 nM (Kᵢ) nih.gov
General Carbamate DerivativesCarbonic Anhydrase I (hCA I)4.49 - 5.61 nM (Kᵢ) nih.gov
General Carbamate DerivativesCarbonic Anhydrase II (hCA II)4.94 - 7.66 nM (Kᵢ) nih.gov
Benzyl Sulfamoyl CarbamatesButyrylcholinesterase (BChE)4.33 - 8.52 µM (IC₅₀) mdpi.com
Proline-based CarbamatesButyrylcholinesterase (BChE)27.38 - 28.21 µM (IC₅₀) nih.gov

Sustainability and Green Chemistry in the Synthesis of Carbamate-Based Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Traditional synthesis of carbamates often involves highly toxic reagents like phosgene. Future research and industrial production of carbamate-based compounds, including this compound, will increasingly focus on sustainable and greener synthetic routes.

Key green chemistry strategies applicable to carbamate synthesis include:

Phosgene-Free Routes: A major goal is to avoid phosgene. One successful approach is the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org This method utilizes CO₂ as a cheap, non-toxic, and abundant C1 source. nih.govrsc.org

Catalytic Processes: The use of catalysts can improve reaction efficiency, reduce energy consumption, and allow for milder reaction conditions. biosynce.com For example, lanthanum oxide supported on silica (B1680970) (La₂O₃/SiO₂) has been used as a catalyst for the atom-economical synthesis of carbamates from ureas and organic carbonates. ionike.com Metal-complexes in zeolite frameworks have also been employed. nih.gov

Atom Economy: Green syntheses strive for high atom economy, where a maximum proportion of atoms from the reactants are incorporated into the final product. primescholars.com Methods like the direct conversion of amines, CO₂, and alcohols into carbamates are highly atom-economical. rsc.org

Green Solvents and Conditions: The use of environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces waste. acs.orgnih.gov Microwave-assisted synthesis has also been recognized as a green tool for accelerating the synthesis of pyridine derivatives, often leading to higher yields and shorter reaction times. acs.orgnih.gov

Table 2: Comparison of Traditional vs. Green Synthesis Methods for Carbamates

FeatureTraditional Method (e.g., Phosgene Route)Green Chemistry Approaches
Carbonyl Source Phosgene (COCl₂)Carbon Dioxide (CO₂), Dimethyl Carbonate
Safety/Toxicity Highly toxic and corrosive reagents and byproducts (HCl)Use of non-toxic, renewable CO₂; fewer hazardous byproducts
Catalysis Often stoichiometricEmploys recyclable catalysts (e.g., zeolites, metal oxides)
Atom Economy Often lower due to stoichiometric byproductsHigher, especially in addition reactions
Conditions Can require harsh conditionsOften milder temperatures and pressures
Solvents Often uses volatile organic compounds (VOCs)Focus on green solvents (water, ethanol) or solvent-free conditions
References General Knowledge organic-chemistry.orgrsc.orgionike.com

Q & A

Q. What are the recommended synthetic protocols for Benzyl (4-chloropyridin-2-yl)carbamate, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves carbamate formation via coupling reactions. For example, a Cbz (carbobenzyloxy) protection strategy is employed, where 4-chloropyridin-2-amine reacts with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM. Optimization includes:

  • Temperature control : 0–5°C during reagent addition to minimize side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of benzyl chloroformate to amine ensures complete conversion.
  • Workup : Extraction with ethyl acetate and purification via silica gel chromatography (hexane:EtOAc gradient) yields ~78% purity .
  • Yield improvement : Use of molecular sieves or activated 4Å MS to scavenge moisture improves reproducibility .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • Spectroscopy :
    • ¹H NMR (CDCl₃): Key signals include δ 5.19 (s, 2H, CH₂ from benzyl), 7.18–7.34 (m, 5H, aromatic protons), and 8.55 (d, 1H, pyridyl proton) .
    • HR-MS : Exact mass 262.0388 (C₁₃H₁₁ClN₂O₂) confirms molecular ion [M+H]⁺ .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
  • Spill management : Collect solid spills using absorbent pads; avoid water to prevent hydrolysis. Dispose via hazardous waste protocols .
  • Storage : Store in sealed containers under nitrogen at –20°C to prevent degradation .

Q. How is purity assessed post-synthesis?

Methodological Answer:

  • HPLC : C18 column (4.6 × 250 mm), gradient elution (ACN:H₂O + 0.1% TFA), UV detection at 254 nm. Purity >95% is acceptable for biological assays .
  • TLC : Rf ~0.5 (hexane:EtOAc 3:1) under UV visualization .

Advanced Research Questions

Q. How do structural modifications of the pyridinyl-carbamate scaffold influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Substituent effects :
    • 4-chloro group : Enhances lipophilicity and membrane permeability (logP ~1.5) .
    • Benzyl group removal : Reduces cholinesterase inhibition (IC₅₀ increases from 0.8 µM to >10 µM) .
  • Bioactivity assays :
    • Acetylcholinesterase (AChE) inhibition : Ellman’s method with DTNB reagent; IC₅₀ values correlate with electron-withdrawing substituents .

Q. What computational strategies predict the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with AChE (PDB: 1ACJ). Key findings:
    • The 4-chloro group forms halogen bonds with Tyr337 (binding energy: –8.2 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability) be addressed?

Methodological Answer:

  • Replication : Repeat assays ≥3 times under standardized conditions (pH 7.4, 37°C).
  • Control normalization : Use galantamine as a positive control (IC₅₀ ~0.5 µM) to calibrate results .
  • Error sources : Check enzyme batch variability (e.g., AChE from electric eel vs. human recombinant) .

Q. What experimental conditions destabilize this compound?

Methodological Answer:

  • Hydrolysis : Degrades in aqueous buffers (t₁/₂ ~4 hrs at pH 9.0). Stabilize with 10% DMSO in PBS .
  • Thermal stability : Decomposes above 160°C (DSC analysis); avoid heating during rotary evaporation .

Q. How can LC-MS parameters be optimized for trace-level detection?

Methodological Answer:

  • Ionization : ESI+ mode with 30 V cone voltage enhances [M+H]⁺ signal.
  • Column : Hypersil GOLD C18 (2.1 × 50 mm, 1.9 µm) improves resolution.
  • Mobile phase : 0.1% formic acid in ACN:H₂O (70:30) at 0.3 mL/min .

Q. What are understudied applications of this compound in medicinal chemistry?

Methodological Answer:

  • Anticancer prodrugs : Conjugate with folate targeting moieties for selective tumor delivery (in vitro IC₅₀ ~2 µM in HeLa cells) .
  • Antimicrobial agents : Test against Gram-positive bacteria (MIC ~8 µg/mL for S. aureus) via broth microdilution .

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